1-(2,6-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-7-2-1-3-8(13)11(7)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVVNASIDEXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Research indicates that compounds containing the 1,3-dioxolane moiety often exhibit significant antimicrobial properties. A study synthesized various 1,3-dioxolanes and tested their antibacterial and antifungal activities. The results showed that many of these compounds demonstrated excellent antifungal activity against Candida albicans and significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the difluorophenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes. A comparative analysis of similar compounds has shown that modifications in the dioxolane ring can lead to variations in potency against different microbial strains .
Case Studies
- Antifungal Activity : In a study examining various dioxolane derivatives, it was found that compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus. This suggests a promising antifungal potential for further development .
- Antibacterial Activity : Another investigation into the antibacterial properties of dioxolane derivatives indicated that several compounds showed perfect activity against Pseudomonas aeruginosa, with some achieving MIC values as low as 625 µg/mL .
Comparative Biological Activity Table
| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 625 - 1250 | 625 - 1250 |
| Compound A (similar structure) | 500 | 750 |
| Compound B (related dioxolane) | 1000 | 500 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxolane ring may interact with specific cellular targets or enzymes involved in microbial metabolism or cell wall synthesis.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparisons
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups :
- The 2,6-difluoro substituent in the target compound enhances electrophilicity at the ketone compared to the 2,6-dimethyl analog (electron-donating methyl groups reduce reactivity) .
- The 2,6-dichloro-4-CF₃ analog () exhibits stronger electron-withdrawing effects, making it more reactive in nucleophilic substitutions .
Dioxolane Protection: The 1,3-dioxolane group in the target compound stabilizes the ketone against unwanted reactions (e.g., oxidation), unlike unprotected analogs like 1-(3,5-difluoro-2-hydroxyphenyl)ethanone, which is prone to keto-enol tautomerism .
Key Observations :
- The target compound’s synthesis mirrors methods for related dioxolane-protected ketones, relying on acid-catalyzed acetal formation with ethylene glycol .
- Lower yields (~44%) are typical due to competing side reactions in multi-step protection-deprotection sequences .
Physicochemical Properties
Table 3: Physical and Spectral Data
*Predicted based on fluorine and dioxolane contributions to logP.
Preparation Methods
Acetal Formation from 2,6-Difluoroacetophenone
A common approach to synthesize the target compound involves the protection of the acetophenone carbonyl group via acetalization with ethylene glycol under acidic conditions:
- Starting material: 2,6-Difluoroacetophenone
- Reagents: Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
- Solvent: Typically toluene or benzene, with azeotropic removal of water
- Conditions: Reflux with Dean-Stark apparatus to drive equilibrium toward acetal formation
- Outcome: Formation of 1-(2,6-difluorophenyl)-2-(1,3-dioxolan-2-yl)-ethanone with high purity and yield
This method is widely used for carbonyl protection in aromatic ketones and is applicable here due to the stability of the dioxolane ring under mild acidic conditions.
Fluorination and Substitution Approaches
While direct preparation methods specific to the 2,6-difluoro substitution pattern on the phenyl ring are less frequently detailed, related fluorinated phenyl ethanone derivatives have been synthesized by:
- Aromatic nucleophilic substitution: Introduction of fluorine atoms on the aromatic ring via nucleophilic aromatic substitution on suitable precursors (e.g., halogenated benzonitriles or benzaldehydes).
- Fluorination of carbonyl compounds: Using reagents such as Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms selectively on aromatic rings or side chains.
These methods can be adapted to prepare 2,6-difluoro-substituted phenyl ethanones before acetal protection.
Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetalization of 2,6-difluoroacetophenone | Ethylene glycol, p-TsOH, toluene, reflux, Dean-Stark | 75-90 | Typical acetal protection, water removal essential |
| Aromatic nucleophilic substitution | Fluorinated benzaldehyde derivatives, base, organic solvent | Variable | For fluorine introduction on aromatic ring |
| Fluorination of ketones | Deoxo-Fluor®, DAST, CHCl3, room temp to reflux | 60-85 | Selective fluorination of aromatic or side chain carbons |
| Epoxidation via phase transfer catalysis | Sulfur-containing oxidant, NaOH, organic solvent, 50°C, 24 h | 80-85 | Mild conditions, phase transfer catalyst use |
Research Findings and Considerations
- The acetalization method is the most straightforward and commonly used for preparing this compound, providing good yields and product stability.
- Fluorination steps require careful selection of reagents to avoid over-fluorination or decomposition; reagents like Deoxo-Fluor® and DAST are effective for selective fluorination of aromatic ketones.
- Phase transfer catalysis and mild oxidants enable functionalization of fluorinated aromatic intermediates with good selectivity and yield, reducing toxic by-products and improving cost-efficiency.
- The choice of solvent and reaction temperature critically affects yield and purity; dichloromethane and toluene are preferred solvents for these transformations.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-acylation or incomplete ketalization.
- Use high-purity solvents (e.g., dried DMF or THF) to enhance yield in moisture-sensitive steps .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Level: Advanced
Answer:
Contradictions in bioactivity data often arise from:
- Purity Variability : Impurities from incomplete synthesis (e.g., unreacted acyl intermediates) can skew results. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (integration of aromatic vs. dioxolane protons) .
- Assay Conditions : Differences in buffer pH, temperature, or enzyme concentrations (e.g., in kinase inhibition studies) may alter IC₅₀ values. Standardize protocols using controls like staurosporine for kinase assays .
- Structural Confirmation : Use X-ray crystallography (SHELXL refinement) to verify the compound’s stereochemistry, as fluorine positioning on the phenyl ring can influence binding .
What advanced techniques are recommended for characterizing the electronic effects of fluorine substituents in this compound?
Level: Advanced
Answer:
- DFT Calculations : Perform density functional theory (DFT) to model the electron-withdrawing effects of 2,6-difluoro groups on the phenyl ring. Compare HOMO-LUMO gaps with non-fluorinated analogs to predict reactivity .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify fluorine’s electronegativity impact on the carbonyl group’s electron density .
- ¹⁹F NMR : Monitor chemical shifts to assess fluorine’s electronic environment and confirm substitution patterns .
How can researchers design enzyme inhibition assays using this compound, and what controls are essential?
Level: Advanced
Answer:
Assay Design :
- Kinetic Assays : Use a continuous spectrophotometric method (e.g., NADH-coupled assay for dehydrogenases) with varying substrate concentrations. Calculate inhibition constants (Ki) using Lineweaver-Burk plots .
- Molecular Docking : Pre-screen binding poses with AutoDock Vina or Schrödinger Suite to identify potential active conformations before wet-lab testing .
Q. Critical Controls :
- Include a positive control (e.g., known inhibitor) and a solvent-only negative control.
- Validate enzyme activity pre- and post-inhibition via SDS-PAGE or activity gels .
What safety protocols are critical when handling fluorinated intermediates during synthesis?
Level: Basic
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal exposure. Fluorinated compounds can penetrate latex .
- Ventilation : Use fume hoods for reactions releasing HF or volatile fluorinated byproducts.
- Waste Disposal : Segregate fluorinated waste in designated containers for incineration to prevent environmental release .
How can the 1,3-dioxolane moiety be selectively cleaved without damaging the difluorophenyl group?
Level: Advanced
Answer:
- Acidic Hydrolysis : Treat with 1M HCl in THF/H₂O (4:1) at 40°C for 2–4 hours. Monitor via IR for loss of the dioxolane C-O stretch (~1,100 cm⁻¹) .
- Enzymatic Cleavage : Use lipases (e.g., Candida antarctica lipase B) in phosphate buffer (pH 7.0) for milder deprotection, preserving acid-sensitive groups .
What computational tools are recommended for studying this compound’s interactions with biological targets?
Level: Advanced
Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., GROMACS) using force fields like CHARMM36. Analyze hydrogen bonding between the dioxolane oxygen and active-site residues .
- QSAR Modeling : Build quantitative structure-activity relationship models with MOE or RDKit to correlate substituent effects (e.g., fluorine position) with bioactivity .
How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
Level: Advanced
Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation from acetone/ethanol (1:1). Refine data with SHELXL, focusing on the dioxolane ring’s puckering parameters and fluorine’s anisotropic displacement parameters .
- Twinned Data Handling : For overlapping reflections, use the HKL-3000 suite to deconvolute peaks and improve R-factor convergence .
What strategies mitigate side reactions during Friedel-Crafts acylation of 2,6-difluorobenzene?
Level: Basic
Answer:
- Lewis Acid Selection : Prefer FeCl₃ over AlCl₃ for milder conditions, reducing polyacylation .
- Temperature Control : Maintain reactions at 0–5°C to suppress electrophilic substitution at meta positions.
- Workup : Quench with ice-cold HCl to precipitate unreacted catalyst, then extract with dichloromethane .
How does the 2,6-difluoro substitution pattern influence this compound’s reactivity in electrophilic aromatic substitution (EAS)?
Level: Advanced
Answer:
The ortho/para-directing nature of fluorine is counterbalanced by its electron-withdrawing effect:
- Steric Hindrance : 2,6-Difluoro groups block substitution at adjacent positions, directing EAS to the para position relative to the ethanone group.
- Activation Energy : DFT studies show increased activation barriers for nitration compared to non-fluorinated analogs due to reduced ring electron density .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
